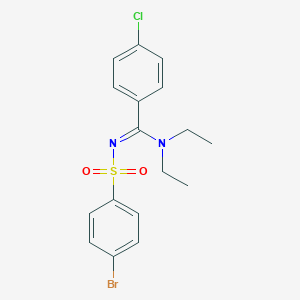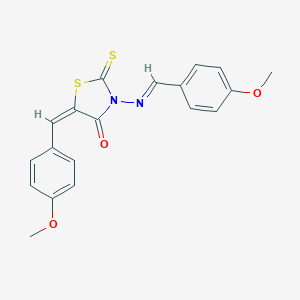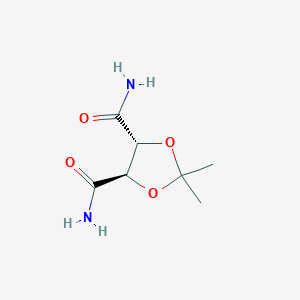
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with N,N-diethyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different sulfonamide derivatives.
Scientific Research Applications
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-bromo-N-(4-chlorophenyl)methylene-benzenamine
Comparison
Compared to similar compounds, N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide is unique due to its specific combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the sulfonamide group enhances its biological activity.
Properties
Molecular Formula |
C17H18BrClN2O2S |
|---|---|
Molecular Weight |
429.8g/mol |
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-4-chloro-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-3-21(4-2)17(13-5-9-15(19)10-6-13)20-24(22,23)16-11-7-14(18)8-12-16/h5-12H,3-4H2,1-2H3/b20-17- |
InChI Key |
ZHMDPWNMNGGOCQ-JZJYNLBNSA-N |
SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B381950.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B381954.png)

![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)

![ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B381962.png)
